molecular formula C12H10Ge B155566 Diphenylgermane CAS No. 1675-58-7

Diphenylgermane

Cat. No.: B155566
CAS No.: 1675-58-7
M. Wt: 228.9 g/mol
InChI Key: WNGVGKSMZIOFON-UHFFFAOYSA-N
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Description

Diphenylgermane is an organogermanium compound with the chemical formula (C6H5)2Ge It is a derivative of germanium, where two phenyl groups are bonded to a germanium atom

Scientific Research Applications

Diphenylgermane has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and as

Safety and Hazards

Diphenylgermanium dichloride is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Diphenylgermane, also known as Diphenylgermanium, is a compound that has been used in the creation of polymer networks . The primary targets of this compound are multifunctional olefins, with which it polymerizes to create a polymer network possessing pendant Ge–H functional groups within the material .

Mode of Action

This compound interacts with its targets through a process known as hydrogermylation . This process involves the addition of Ge–H bonds to olefins in a 1:1 fashion according to a step-growth, radical mediated process . This is similar to thiol–ene and phosphane–ene systems .

Biochemical Pathways

The biochemical pathways affected by this compound involve the creation of polymer networks. The unreacted Ge–H functionality within the polymer network provides a latent handle to perform onwards chemistry, including bond activation, thiolation, and solid-supported germane–ene chemistry .

Pharmacokinetics

Its molecular weight is 228864 Da , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of this compound’s action is the creation of a polymer network possessing pendant Ge–H functional groups . These groups can be used for further chemical reactions, including bond activation, thiolation, and solid-supported germane–ene chemistry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the hydrogermylation process can be affected by the presence of a small amount of initiator and mild conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylgermane can be synthesized through several methods. One common method involves the reaction of germanium tetrachloride (GeCl4) with phenylmagnesium bromide (C6H5MgBr) in an ether solvent. The reaction proceeds as follows:

GeCl4+2C6H5MgBr(C6H5)2GeCl2+2MgBrCl\text{GeCl}_4 + 2\text{C}_6\text{H}_5\text{MgBr} \rightarrow (\text{C}_6\text{H}_5)_2\text{GeCl}_2 + 2\text{MgBrCl} GeCl4​+2C6​H5​MgBr→(C6​H5​)2​GeCl2​+2MgBrCl

The resulting diphenylgermanium dichloride can then be reduced using lithium aluminium hydride (LiAlH4) in diethyl ether to obtain diphenylgermanium:

(C6H5)2GeCl2+LiAlH4(C6H5)2GeH2+LiAlH2Cl2(\text{C}_6\text{H}_5)_2\text{GeCl}_2 + \text{LiAlH}_4 \rightarrow (\text{C}_6\text{H}_5)_2\text{GeH}_2 + \text{LiAlH}_2\text{Cl}_2 (C6​H5​)2​GeCl2​+LiAlH4​→(C6​H5​)2​GeH2​+LiAlH2​Cl2​

Industrial Production Methods

Industrial production of diphenylgermanium typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diphenylgermane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diphenylgermanium oxide.

    Reduction: It can be reduced to form diphenylgermanium hydride.

    Substitution: It can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Lithium aluminium hydride (LiAlH4) is commonly used for reduction reactions.

    Substitution: Halogens such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound oxide.

    Reduction: this compound hydride.

    Substitution: this compound halides (e.g., diphenylgermanium chloride).

Properties

InChI

InChI=1S/C12H10Ge/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGVGKSMZIOFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Ge]C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168299
Record name Diphenylgermane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1675-58-7
Record name Diphenylgermane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenylgermane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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